2-(2-CHLORO-5-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]acetamide is an organic compound that features a chlorinated phenoxy group, a furan ring, and an acetamide moiety
Preparation Methods
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of 2-chloro-5-methylphenol with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorinated phenoxy group and furan ring may interact with enzymes or receptors, leading to changes in cellular pathways. These interactions can result in the inhibition of certain enzymes or the activation of specific signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]acetamide can be compared with similar compounds such as:
- 2-(2-Chlorophenoxy)-N-[(furan-2-yl)methyl]acetamide
- 2-(2-Chloro-5-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide These compounds share structural similarities but differ in the substitution patterns on the phenoxy group or the heterocyclic ring. The unique combination of the chlorinated phenoxy group and furan ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-10-4-5-12(15)13(7-10)19-9-14(17)16-8-11-3-2-6-18-11/h2-7H,8-9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWPUZHOAAKTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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